Roxadustat (FG-4592) is a small-molecule, heterocyclic compound classified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [] It is an orally active compound, meaning it can be taken by mouth. [] Roxadustat is an analog of 2-oxoglutarate, a key intermediate in the Krebs cycle. [] It plays a significant role in scientific research, particularly in studies related to anemia, chronic kidney disease (CKD), and other conditions related to hypoxia.
Roxadustat, also known by its developmental code FG-4592, is an innovative small molecule drug designed to treat anemia associated with chronic kidney disease. It functions primarily as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which stabilizes hypoxia-inducible factor-1 alpha, leading to increased erythropoietin production and subsequent red blood cell synthesis. This mechanism makes roxadustat a significant advancement in managing anemia, particularly in patients not on dialysis.
Roxadustat is classified under the Anatomical Therapeutic Chemical classification system with the code B03XA05. It was developed by Akebia Therapeutics and has gained attention for its ability to mimic the body's response to low oxygen levels, thereby enhancing erythropoiesis (the production of red blood cells). The compound has been subjected to various clinical trials, demonstrating its efficacy and safety profile in treating anemia in patients with chronic kidney disease.
The synthesis of roxadustat involves several complex chemical reactions. Notably, one method utilizes a carbonylation reaction starting from 2-hydroxy-5-fluoroacetophenone. The process includes:
Another reported method involves esterification and cyclization reactions starting from tyrosine, followed by dehydrogenation and oxidative rearrangement . These methods highlight the versatility and complexity of synthesizing this pharmaceutical compound.
Roxadustat has a molecular formula of C_16H_15F_3N_2O_4 and a molecular weight of approximately 368.30 g/mol. Its structure features a bicyclic core with multiple functional groups that facilitate its pharmacological activity. The compound's structural representation includes:
Nuclear magnetic resonance spectroscopy has been employed to elucidate the molecular structure of roxadustat, confirming its purity and structural integrity .
Roxadustat undergoes several chemical reactions during its synthesis and metabolism:
These reactions are pivotal for achieving the desired pharmacological properties of roxadustat.
Roxadustat's mechanism of action involves the inhibition of prolyl hydroxylase enzymes (PHDs). By inhibiting these enzymes, roxadustat stabilizes hypoxia-inducible factor-1 alpha, leading to:
Pharmacokinetic studies indicate that roxadustat has an elimination half-life ranging from 9.6 to 16 hours, with plasma binding exceeding 99% .
Roxadustat exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring bioavailability during clinical use.
Roxadustat is primarily used in clinical settings for treating anemia associated with chronic kidney disease, particularly in patients who are not on dialysis. Its ability to stimulate erythropoiesis makes it a valuable therapeutic option compared to traditional erythropoiesis-stimulating agents.
Additionally, ongoing research is exploring its potential applications in other forms of anemia and conditions characterized by low oxygen availability, such as certain cancers or chronic obstructive pulmonary disease .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2